Z-Tyr-phe-OH

Übersicht

Beschreibung

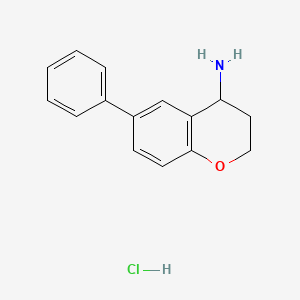

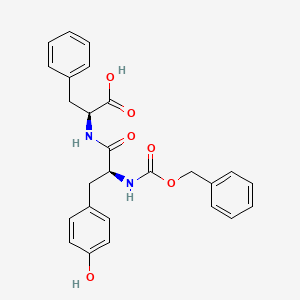

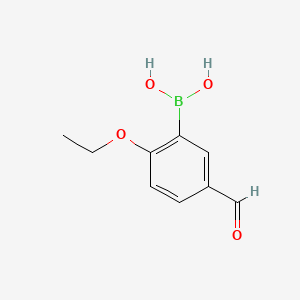

Z-Tyr-phe-OH is a dipeptide with the molecular formula C26H26N2O6 and a molecular weight of 462.49 . It is synthesized from Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(4-hydroxyphenyl)methyl]-2-oxoethyl]-, phenylmethyl ester and L-Phenylalanine .

Synthesis Analysis

The synthesis of Z-Tyr-phe-OH involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis

The molecular structure of Z-Tyr-phe-OH involves aromatic rings that interact through several different conformations including face-to-face, T-shaped, and offset stacked conformation . The hydroxyl group could contact in the case of Tyr-Tyr pairs, while they point away from the phenyl plane in Phe-Tyr pairs .Chemical Reactions Analysis

Tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Chlorination rates of the three AAs follow the order of Phe > Tyr > Trp at a C AA:C HOCl ratio of 1:1 and 1:2 .Physical And Chemical Properties Analysis

Z-Tyr-phe-OH has a melting point of 57-60 °C . It has a linear formula of HOC6H4CH2CH(NHCOOCH2C6H5)COOH . Its density is 1.1781 (rough estimate) and it has a refractive index of 10.0 ° (C=1, AcOH) .Wissenschaftliche Forschungsanwendungen

Self-Assembly and Material Fabrication

- Controlled Self-Assembly : Carbobenzoxytyrosine (Z-Tyr-OH) is reported to self-assemble into well-defined structures like fibers, spheres, and flower-like shapes. This self-assembly process, studied under different concentrations and temperatures, offers significant potential for the fabrication of novel materials with diverse applications (Gour et al., 2021).

Biochemical and Molecular Studies

- Aromatic-Histidine Interactions : Studies on Z-Tyr-OH have contributed to understanding aromatic-histidine interactions in protein structures, such as the zinc finger motif. This research provides insights into the inequivalence of phenylalanine and tyrosine in the hydrophobic core of proteins, impacting protein stability and conformation (Jasanoff & Weiss, 1993).

Peptide Synthesis and Modification

- Peptide Derivatives Antagonism : Research involving Z-Tyr-Phe derivatives has been conducted to evaluate their ability to antagonize formyl-peptide receptors, contributing to understanding receptor-protein interactions and potential therapeutic applications (Dalpiaz et al., 2002).

Hydroxyl Radical Studies

- Hydroxyl Radical Detection and Scavenging : Z-Tyr-Phe-OH analogues have been used in studies to detect and understand the dynamics of hydroxyl radicals in biological systems, offering insights into oxidative stress and its biological implications (Biondi et al., 2001).

Photocatalysis and Hydrogen Evolution

- Photocatalytic Hydrogen Evolution : The compound has been investigated in the context of photocatalytic hydrogen evolution, where it plays a role in the construction of Z-scheme photocatalysts. This research is crucial for developing efficient energy conversion and storage technologies (Gao et al., 2019).

Drug Delivery Applications

- Hydrogel Formation for Drug Delivery : Z-Tyr-Phe-OH derivatives have been explored for their potential in forming self-assembled peptide-based hydrogels. These hydrogels are being investigated for drug delivery applications due to their biocompatibility and structural properties (Veloso et al., 2021).

Safety And Hazards

When handling Z-Tyr-phe-OH, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Molecules based on the Phe-Phe motif, such as Z-Tyr-phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . There is also ongoing research into the use of Z-Tyr-phe-OH-based hydrogels loaded with curcumin for the development of dressings for wound healing .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)15-22(28-26(33)34-17-20-9-5-2-6-10-20)24(30)27-23(25(31)32)16-18-7-3-1-4-8-18/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIPIZMVNYBTJ-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)

![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)